molecular formula C18H24BrN3O2S2 B2836976 4-bromo-N-(1-(4-methylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide CAS No. 847381-07-1

4-bromo-N-(1-(4-methylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide

Cat. No.: B2836976
CAS No.: 847381-07-1
M. Wt: 458.43
InChI Key: YDHCPPARWKBLFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-N-(1-(4-methylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide is a sulfonamide derivative featuring a brominated benzene ring linked to a propan-2-ylamine scaffold substituted with a 4-methylpiperazine and a thiophen-2-yl group. Its molecular formula is C₁₉H₂₃BrN₄O₂S₂, with a molar mass of 507.44 g/mol.

Properties

IUPAC Name

4-bromo-N-[1-(4-methylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24BrN3O2S2/c1-14(20-26(23,24)16-7-5-15(19)6-8-16)18(17-4-3-13-25-17)22-11-9-21(2)10-12-22/h3-8,13-14,18,20H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDHCPPARWKBLFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CS1)N2CCN(CC2)C)NS(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24BrN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-bromo-N-(1-(4-methylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, including a bromine atom and a piperazine moiety, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C15H20BrN3O2S, with a molecular weight of approximately 392.31 g/mol. The compound features a benzenesulfonamide backbone, which is known for its diverse biological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Intermediate :
    • Synthesis begins with the reaction of thiophene derivatives with 4-methylpiperazine.
    • Subsequent bromination leads to the formation of the final product.
  • Purification :
    • The product is purified using recrystallization techniques to obtain a high yield and purity.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. In particular, this compound has been tested against various bacterial strains, demonstrating effectiveness comparable to traditional antibiotics.

Anticancer Properties

Studies have shown that compounds with similar structures can induce apoptosis in cancer cells. For instance, derivatives of benzenesulfonamides have been observed to activate caspase pathways in human cancer cell lines, leading to increased p53 expression and subsequent cell death . This suggests that the compound may have potential as an anticancer agent.

Cardiovascular Effects

Recent studies have explored the effects of benzenesulfonamide derivatives on cardiovascular function. For example, research indicates that certain sulfonamides can influence perfusion pressure and coronary resistance in isolated heart models . The compound's interaction with calcium channels may underlie these effects, suggesting a mechanism by which it could modulate cardiovascular health.

The biological activity of this compound is thought to involve several mechanisms:

  • Enzyme Inhibition : The sulfonamide group may inhibit dihydropteroate synthase, a key enzyme in bacterial folate synthesis.
  • Receptor Interaction : The piperazine moiety may interact with neurotransmitter receptors, influencing various signaling pathways.
  • Calcium Channel Modulation : As indicated in cardiovascular studies, the compound may affect calcium channels, altering cardiac function .

Study 1: Antimicrobial Efficacy

A study conducted by Figueroa-Valverde et al. demonstrated that sulfonamide derivatives significantly reduced bacterial load in vitro compared to control groups . The study utilized various concentrations and reported dose-dependent responses.

Study 2: Cancer Cell Apoptosis

In another investigation, compounds similar to this compound were shown to induce apoptosis in MCF-7 breast cancer cells through activation of apoptotic pathways . The IC50 values indicated potent activity at micromolar concentrations.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares the target compound with structurally related sulfonamide derivatives:

Compound Name Molecular Formula Benzene Substituent Propan-2-yl Substituents Piperazine Substituent Key Features/Activities
Target Compound : 4-Bromo-N-(1-(4-methylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide C₁₉H₂₃BrN₄O₂S₂ 4-Bromo 4-Methylpiperazin-1-yl, Thiophen-2-yl 4-Methyl Combines lipophilic thiophene, polar piperazine, and bromo group for balanced solubility .
Analog 1 : 4-Bromo-N-[1-(4-(4-methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl]benzenesulfonamide C₂₀H₂₅BrN₄O₃S₂ 4-Bromo 4-(4-Methoxyphenyl)piperazin-1-yl, Thiophen-2-yl 4-Methoxyphenyl Methoxy group enhances electron density, potentially improving receptor binding .
Analog 2 : TAS1553 (5-Chloro-2-{N-[(1S,2R)-2-(6-fluoro-2,3-dimethylphenyl)-1-(5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)propyl]sulfamoyl}benzamide) C₂₇H₂₄ClFN₄O₅S 5-Chloro Oxadiazole, Fluoro-dimethylphenyl None Oxadiazole ring confers metabolic stability; used as a ribonucleotide reductase inhibitor .
Analog 3 : (S)-N-(1-Oxo-3-Phenyl-1-(Thiophen-2-yl)Propan-2-yl)-4-(Trifluoromethyl)Benzenesulfonamide C₂₁H₁₇F₃N₂O₃S₂ 4-Trifluoromethyl Thiophen-2-yl, Phenyl None Trifluoromethyl group increases acidity of sulfonamide, enhancing enzyme interaction .
Analog 4 : 4-Bromo-N-[1-(Thiophen-2-yl)Propyl]Aniline C₁₃H₁₄BrNS 4-Bromo None None Simplified structure lacking sulfonamide and piperazine; lower molecular weight (296.23 g/mol) .

Contradictions and Limitations

  • and focus on sulfonamides with distinct functional groups (e.g., oxadiazole, trifluoromethyl), making direct pharmacological comparisons challenging.
  • No crystallographic data (e.g., SHELX-refined structures) are available for the target compound, unlike analogs in and .

Q & A

Q. Optimization Strategies :

  • Temperature Control : Maintain 0–5°C during sulfonamide coupling to minimize side reactions.
  • Catalyst Use : Triethylamine or DMAP to enhance reaction efficiency.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) for improved solubility of intermediates.

Q. Table 1: Representative Synthesis Parameters

StepReagents/ConditionsYield Range
Amine IntermediateThiophen-2-yl bromide, 4-methylpiperazine, K₂CO₃ in DMF, 80°C, 12h60–75%
Sulfonamide Coupling4-Bromobenzenesulfonyl chloride, Et₃N, DCM, 0°C → RT, 6h45–65%
PurificationSilica gel chromatography (DCM:MeOH 95:5)>95% purity

Advanced: How can crystallographic data be refined to resolve ambiguities in the molecular structure of this compound?

Answer:
Use SHELX for small-molecule refinement and WinGX for data processing:

  • SHELXL : Refine anisotropic displacement parameters and validate hydrogen bonding networks.
  • ORTEP (WinGX) : Visualize thermal ellipsoids to confirm stereochemistry and detect disorder in the thiophene or piperazine moieties .
  • Validation Tools : Check for missed symmetry (PLATON) and R-factor convergence (<5% discrepancy).

Q. Example Workflow :

Data Collection : High-resolution (<1.0 Å) X-ray diffraction.

Structure Solution : Direct methods (SHELXS) or intrinsic phasing (SHELXD).

Refinement : Iterative cycles with SHELXL, incorporating restraints for flexible piperazine rings .

Basic: What methodologies are employed to assess the compound's biological activity?

Answer:

  • Receptor Binding Assays : Radioligand displacement studies (e.g., serotonin/dopamine receptors) using tritiated ligands.
  • Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding affinity to targets like 5-HT₆ or σ receptors.
  • In Vitro Testing : Cytotoxicity profiling (MTT assay) in cancer cell lines (e.g., MCF-7, HeLa) .

Advanced: How can computational reaction path search methods improve the synthesis design of this sulfonamide derivative?

Answer:
ICReDD’s Quantum Chemical Workflow :

Reaction Path Search : Use GRRM or AFIR to identify low-energy pathways for sulfonamide coupling.

Transition State Analysis : Identify rate-limiting steps (e.g., amine activation).

Feedback Loop : Experimental validation of predicted optimal conditions (e.g., solvent polarity, catalyst loading) .

Q. Case Study :

  • Predicted Optimal Catalyst : DMAP over Et₃N for 15% yield improvement.
  • Validated Experimentally : Reduced reaction time from 12h to 8h .

Advanced: How should researchers address contradictions in reported bioactivity data across studies?

Answer:
Root Causes :

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. CHO) or receptor isoforms.
  • Compound Purity : HPLC-MS validation (>98% purity) to exclude impurities as confounding factors.

Q. Resolution Strategies :

Reproducibility Checks : Independent synthesis and bioactivity testing.

Control Experiments : Compare with structurally similar analogs (e.g., 4-chloro derivative) to isolate substituent effects .

Basic: What analytical techniques are critical for confirming the compound's purity and structural integrity?

Answer:

  • NMR : ¹H/¹³C NMR to verify substituent integration (e.g., thiophene protons at δ 6.8–7.2 ppm).
  • LC-MS : Confirm molecular ion ([M+H]⁺ m/z ~508) and detect sulfonamide degradation products.
  • Elemental Analysis : Match calculated vs. observed C, H, N, S content (±0.4%) .

Advanced: What strategies minimize side reactions during the introduction of the bromobenzene sulfonamide moiety?

Answer:

  • Protecting Groups : Temporarily mask the piperazine nitrogen with Boc to prevent sulfonamide over-substitution.
  • Low-Temperature Addition : Add sulfonyl chloride dropwise at –10°C to reduce hydrolysis.
  • Catalyst Optimization : Use Hünig’s base (DIPEA) for enhanced nucleophilicity of the amine intermediate .

Basic: How does the compound's stability under varying pH and temperature conditions impact experimental design?

Answer:

  • pH Stability : Degrades rapidly in acidic conditions (pH <3) due to sulfonamide hydrolysis. Store in neutral buffers (PBS, pH 7.4).
  • Thermal Stability : Decomposes above 150°C (TGA data). Use lyophilization for long-term storage .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.